(2-Bromopyridin-4-yl)methanamine dihydrochloride
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Overview
Description
(2-Bromopyridin-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H7BrN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyridin-4-yl)methanamine dihydrochloride typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-aminopyridine via diazotization followed by bromination . The reaction conditions often require a controlled environment with specific temperatures and the use of brominating agents.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Bromopyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, (2-Bromopyridin-4-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological molecules. It can serve as a building block for the synthesis of biologically active compounds .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Bromopyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-Bromopyridine: A closely related compound with similar reactivity but without the methanamine group.
4-Bromopyridine: Another isomer with the bromine atom in a different position on the pyridine ring.
(4-Bromopyridin-2-yl)methanamine dihydrochloride: A similar compound with the bromine atom and methanamine group in different positions.
Uniqueness: (2-Bromopyridin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the methanamine group allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in research and industry .
Properties
IUPAC Name |
(2-bromopyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVELVEBDWCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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